5-PAHSA-d9
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Overview
Description
5-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid, commonly known as 5-PAHSA-d9, is a deuterated form of palmitic acid-5-hydroxy-stearic acid. This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. It is characterized by the replacement of nine protons in the palmitoyl group with deuterium. This compound has been studied for its potential role in enhancing insulin sensitivity and its correlation with metabolic disorders such as type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PAHSA-d9 involves the esterification of palmitic acid with 5-hydroxy-stearic acid, where the palmitoyl group is deuterated. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired deuteration. The compound is then purified using chromatographic methods to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-PAHSA-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and other analytical techniques.
Biology: It is studied for its role in cellular signaling and metabolic regulation.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-PAHSA-d9 involves its interaction with specific molecular targets and pathways. It has been shown to enhance insulin sensitivity by signaling through GPR120, a receptor involved in glucose uptake. This interaction leads to improved insulin-stimulated glucose uptake in adipocytes, thereby enhancing overall metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
9-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid (9-PAHSA-d9): Another deuterated FAHFA with similar properties but different positional isomerism.
5-PAHSA: The non-deuterated form of 5-PAHSA-d9, which has been studied for its anti-inflammatory and anti-diabetic effects
Uniqueness
This compound stands out due to its deuterated nature, which provides enhanced stability and unique properties for scientific research. Its ability to enhance insulin sensitivity and its potential therapeutic applications make it a valuable compound in the study of metabolic disorders .
Properties
Molecular Formula |
C34H66O4 |
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Molecular Weight |
547.9 g/mol |
IUPAC Name |
5-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2 |
InChI Key |
QBGKCWKQYJQHJX-NPNXCVMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
Origin of Product |
United States |
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